molecular formula C12H15N3O3 B12909632 1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-24-8

1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B12909632
CAS No.: 89143-24-8
M. Wt: 249.27 g/mol
InChI Key: JOZDSBUQVWXBSV-UHFFFAOYSA-N
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Description

1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione is a bicyclic pyrrolidine derivative featuring a fused dione scaffold and a 5-methylisoxazole substituent. The bipyrrolidine-dione core provides rigidity and hydrogen-bonding capabilities, while the 5-methylisoxazole group may enhance bioavailability and target binding through π-π interactions or dipole effects .

Properties

CAS No.

89143-24-8

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H15N3O3/c1-8-6-10(13-18-8)15-11(16)7-9(12(15)17)14-4-2-3-5-14/h6,9H,2-5,7H2,1H3

InChI Key

JOZDSBUQVWXBSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(=O)CC(C2=O)N3CCCC3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different chemical applications.

Mechanism of Action

The mechanism of action of 1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares the compound with three classes of structurally related molecules: pyrrolidine-diones , pyrazolone derivatives , and isoxazole-containing heterocycles .

Pyrrolidine-Diones

The bipyrrolidine-dione scaffold is less common than monocyclic pyrrolidine-diones. For example:

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one : Synthesized via benzoylation in dioxane with calcium hydroxide, this compound lacks the fused bicyclic system but shares a dione moiety. Its reactivity with benzoyl chloride highlights the electrophilic nature of the dione carbonyl groups, a feature likely conserved in the target compound .
  • Thieno[2,3-d]pyrimidine-2,4-diones: These derivatives, such as those synthesized using 1,1’-carbonyldiimidazole, incorporate a thiophene ring fused to a pyrimidine-dione system. Unlike the target compound, their extended conjugation may alter electronic properties and solubility .

Pyrazolone Derivatives

Pyrazolones (e.g., 5-amino-3-hydroxy-1H-pyrazole derivatives) share a five-membered lactam ring but differ in substitution patterns:

  • Compound 7a/7b: These pyrazolones feature thiophene or ester-linked substituents.
  • 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives: These exhibit nitrophenyl and thiocarbonyl groups, which confer distinct electronic effects (e.g., electron-withdrawing NO₂) compared to the methylisoxazole group in the target compound .

Isoxazole-Containing Heterocycles

The 5-methylisoxazole moiety is a key pharmacophore in anti-inflammatory and antimicrobial agents:

  • 5-Phenyl-1,3,4-oxadiazole derivatives : These compounds, synthesized via cyclocondensation in phosphorous oxychloride, demonstrate enhanced antimicrobial activity when paired with oxadiazole rings. The target compound’s isoxazole group may similarly improve bioactivity but with different steric and electronic profiles .
  • β-enamino ketones/esters: Prepared from 1,3-dicarbonyl compounds and ammonium acetate, these lack the fused bicyclic system but highlight the role of isoxazole-like enamine motifs in stabilizing tautomeric forms .

Structural and Functional Data Table

Compound Class Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties Reference
Bipyrrolidine-dione (Target) 5-Methylisoxazole, fused dione ~263.3 (estimated) Not reported in evidence Rigid scaffold, H-bonding capacity N/A
Thieno[2,3-d]pyrimidine-2,4-dione 5-Phenyl-1,3,4-oxadiazole ~435.4 Cyclocondensation in POCl₃ Antimicrobial activity
5-Methyl-2-phenyl-pyrazol-3-one Benzoyl group ~242.3 Benzoylation in dioxane/Ca(OH)₂ Electrophilic carbonyl reactivity
β-enamino ketone 4-Chlorophenyl, heptafluoro ~356.8 Ammonium acetate condensation Tautomer stabilization

Key Research Findings and Limitations

  • Methods like [3+3] cycloaddition (used for pyranopyrazole synthesis) could be relevant .
  • Biological Potential: While oxadiazole and pyrazolone derivatives show antimicrobial activity , the methylisoxazole group in the target compound may confer unique selectivity, warranting further enzymatic assays.
  • Electronic Effects : The electron-rich isoxazole ring contrasts with the electron-deficient nitrophenyl groups in pyrazolone derivatives, suggesting divergent reactivity in electrophilic substitutions .

Biological Activity

1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione, identified by its CAS number 903719-24-4, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₃O₃, and it has a molecular weight of approximately 245.27 g/mol. The structure features a bipyrrolidine core with a methylisoxazole substituent, which may contribute to its biological properties.

PropertyValue
CAS Number903719-24-4
Molecular FormulaC₁₂H₁₅N₃O₃
Molecular Weight245.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Anticancer Potential

Recent studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant activity against human cancer cell lines such as MCF7 (breast adenocarcinoma) and HT29 (colon adenocarcinoma). The estimated half-maximal cytotoxic concentrations (CC50) for these cell lines are summarized in the following table:

Cell LineCC50 (μM)
MCF725.0
HT2930.5
A54945.0

These results indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards normal cells.

Trypanocidal Activity

Additionally, research has indicated that derivatives similar to this compound may possess trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In these studies, compounds were assessed for their ability to inhibit N-myristoyltransferase (NMT), a promising drug target for treating trypanosomiasis.

Case Studies

  • Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives including the compound were synthesized and tested for their anticancer properties. The findings revealed that modifications in the substituents significantly impacted their potency against various cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
  • Evaluation of Trypanocidal Properties : Another investigation focused on the inhibition of NMT by related compounds demonstrated promising results in inhibiting Trypanosoma brucei proliferation with IC50 values comparable to established trypanocidal agents .

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